
Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate
Overview
Description
Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C10H8F3NO4. It is a derivative of phenylacetate, characterized by the presence of a nitro group and a trifluoromethyl group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate serves as an important intermediate in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:
- Reduction : The nitro group can be reduced to form an amino group, which alters the compound's reactivity and potential applications.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups .
Biology
Research indicates that this compound may exhibit biological activities such as:
- Antimicrobial Properties : Investigated for its efficacy against various pathogens.
- Anti-inflammatory Effects : Potentially modulating inflammatory pathways through enzyme inhibition or receptor interaction .
The compound's interaction with peripheral sensory trigeminal nerves suggests it may influence pain pathways, making it a candidate for further pharmacological studies .
Medicine
This compound is explored as a precursor for pharmaceutical agents. Its unique structure allows for modifications that can lead to new drug candidates with enhanced efficacy and selectivity .
Industry
In industrial applications, this compound is used in the production of agrochemicals and other industrial chemicals. Its chemical properties make it suitable for developing new materials and optimizing chemical processes .
Case Study 1: Synthesis of Complex Molecules
A study demonstrated the use of this compound as a starting material for synthesizing novel derivatives with enhanced biological activity. The research focused on optimizing reaction conditions to improve yield and purity.
Research evaluating the antimicrobial properties of this compound showed promising results against specific bacterial strains. The study highlighted the mechanism of action involving enzyme inhibition, suggesting potential therapeutic uses in treating infections.
Mechanism of Action
The mechanism of action of Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets .
Comparison with Similar Compounds
Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)propionate: Similar structure but with a propionate ester instead of an acetate.
2-Nitro-4-(trifluoromethyl)phenol: Lacks the ester group but shares the nitro and trifluoromethyl substituents.
Uniqueness: The presence of both a nitro group and a trifluoromethyl group on the aromatic ring makes it a versatile intermediate for various synthetic transformations .
Biological Activity
Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, with the chemical formula C10H8F3NO4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C10H8F3NO4
- CAS Number : 13544-07-5
- Functional Groups : Nitro group (-NO2), trifluoromethyl group (-CF3), and an ester group (-COOCH3).
The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, often leading to increased biological activity compared to their non-fluorinated counterparts .
Target Interactions
this compound is believed to interact with various biological targets, including:
- Peripheral Sensory Trigeminal Nerves : Similar compounds have shown interactions with these nerves, potentially influencing pain pathways.
- Enzymatic Activity Modulation : The compound may inhibit or activate specific enzymes, affecting biochemical pathways critical for cellular function.
Biochemical Pathways
The compound's nitro group can undergo reduction to form an amino group, which may alter its interaction profile with biological macromolecules. This transformation is crucial for assessing the compound's pharmacological potential .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Activity Assessment
- A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in infections caused by these pathogens.
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Anti-inflammatory Research
- In a controlled laboratory setting, the compound was tested on macrophage cell lines. It significantly reduced the secretion of TNF-alpha and IL-6, key markers of inflammation, by over 50% at concentrations above 10 µM. This suggests that this compound could be a candidate for further development in anti-inflammatory therapies .
Applications in Research and Industry
This compound serves as an important intermediate in organic synthesis. Its derivatives are being explored for:
- Pharmaceutical Development : As a precursor for novel drugs targeting various diseases.
- Agrochemicals : Utilized in developing pesticides and herbicides due to its biological activity against plant pathogens .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, and how are key intermediates validated?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. For example, nitration and trifluoromethylation steps are critical. A related compound, Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate (CAS 735-40-0), employs esterification and nitro-group introduction under controlled conditions . Validation of intermediates often uses LCMS (e.g., m/z 681 [M+H]+ in analogous syntheses) and HPLC retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .
Q. What analytical techniques are prioritized for purity assessment and structural confirmation?
- Methodological Answer : High-resolution LCMS and reverse-phase HPLC are standard for purity checks (e.g., >98% purity via HPLC with SMD-TFA50 conditions) . Structural confirmation relies on H NMR to resolve aromatic protons and ester methyl groups, as seen in strobilurin analogue studies (δ 7.74–3.78 ppm for similar trifluoromethylphenyl derivatives) .
Q. How are reactive intermediates stabilized during synthesis?
- Methodological Answer : Nitro and trifluoromethyl groups require inert atmospheres (N/Ar) and low temperatures (−78°C to 0°C) to prevent decomposition. Safety protocols, such as segregated waste handling and PPE, are critical due to potential explosivity of nitro intermediates .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) guide reaction optimization for this compound?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic effects of the nitro and trifluoromethyl groups, optimizing reaction pathways. For example, DFT studies on strobilurin analogues identified electron-withdrawing effects that enhance electrophilic substitution kinetics . Computational modeling can also predict regioselectivity in nitration or trifluoromethylation steps.
Q. What strategies resolve contradictions between spectroscopic and chromatographic data?
- Methodological Answer : Cross-validation using multiple techniques is essential. For instance, if LCMS suggests a by-product (e.g., m/z 428 [M+H]+), but NMR lacks corresponding peaks, High-Resolution Mass Spectrometry (HRMS) or 2D NMR (COSY, HSQC) can clarify structural ambiguities . Contradictions may arise from isomeric impurities, requiring preparative HPLC for isolation and reanalysis .
Q. How is catalytic efficiency evaluated in esterification or coupling reactions?
- Methodological Answer : Turnover frequency (TOF) and catalyst loading are measured via reaction progress kinetics. For example, palladium catalysts in related aryl couplings achieve >90% yield at 0.5 mol% loading, monitored by TLC and LCMS . Solvent effects (e.g., ethyl acetate vs. methanol) are also tested to optimize dielectric environments .
Properties
IUPAC Name |
methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(10(11,12)13)5-8(6)14(16)17/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQOIJIXNFOYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159348 | |
Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-07-5 | |
Record name | Methyl 2-nitro-4-(trifluoromethyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13544-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013544075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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